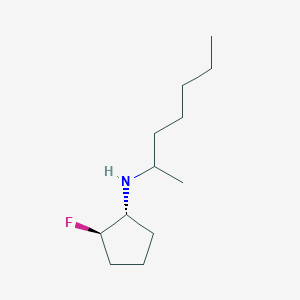
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine
Vue d'ensemble
Description
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom at the second position of the cyclopentane ring and a heptan-2-yl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes fluorination to introduce the fluorine atom at the desired position.
Reductive Amination: The fluorinated cyclopentanone is then subjected to reductive amination with heptan-2-amine. This step involves the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the (1R,2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing scalable fluorination techniques such as electrophilic fluorination with Selectfluor.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Chiral Separation: Employing automated systems for chiral separation to ensure high purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or primary amines in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, especially in the development of chiral compounds.
Biological Studies: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate signaling pathways, affecting cellular processes such as metabolism, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-chloro-N-(heptan-2-yl)cyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-bromo-N-(heptan-2-yl)cyclopentan-1-amine: Bromine atom replacing the fluorine.
(1R,2R)-2-fluoro-N-(pentan-2-yl)cyclopentan-1-amine: Shorter alkyl chain on the nitrogen atom.
Uniqueness
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine is unique due to:
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or bromine analogs.
Chiral Specificity: The (1R,2R) configuration provides specific stereochemical properties that can influence its biological activity and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
(1R,2R)-2-fluoro-N-heptan-2-ylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FN/c1-3-4-5-7-10(2)14-12-9-6-8-11(12)13/h10-12,14H,3-9H2,1-2H3/t10?,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWEOSDRVZPKX-PQDIPPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC1CCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)N[C@@H]1CCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
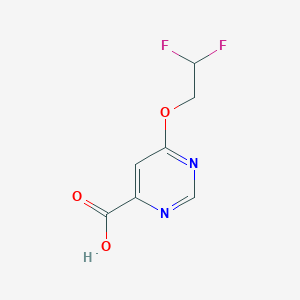
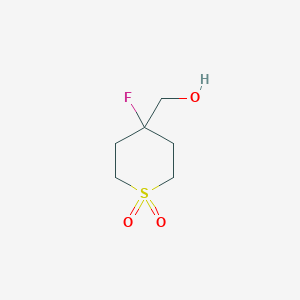
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)
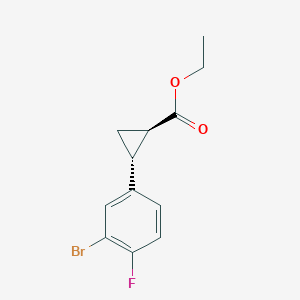
![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
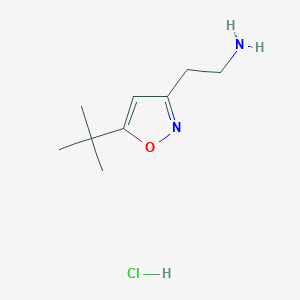
![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)
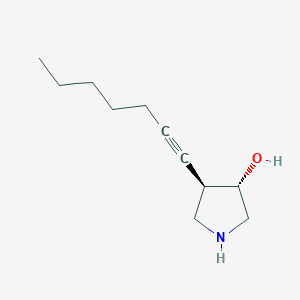

![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)
